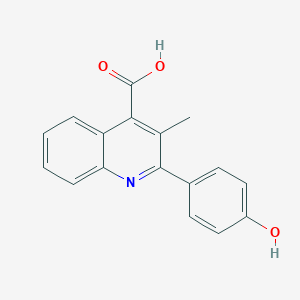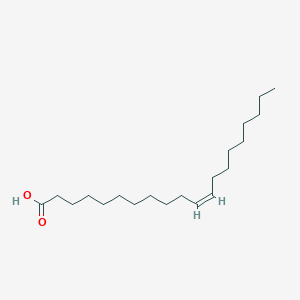
シス-11-エイコセン酸
概要
説明
科学的研究の応用
Gondoic acid has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
cis-11-Eicosenoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been associated with lung function and airway inflammation in pediatric asthma, indicating its interaction with inflammatory pathways .
Cellular Effects
cis-11-Eicosenoic acid influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have significant associations with FEV1, FVC, FEV1/FVC, PEF, FEF25–75% and FeNO in the overweight/obese group, adjusting for age and sex .
準備方法
合成ルートと反応条件
ゴンド酸は、様々な化学反応によって合成することができます。 一般的な方法の1つには、オレイン酸のオゾン分解があり、続いて還元的な後処理を行うことでゴンド酸が得られます . オゾン分解プロセスでは、オゾンを使用してオレイン酸の二重結合を切断し、オゾニドが生成されます。 これらのオゾニドは、その後還元されてゴンド酸を生成します .
工業的生産方法
ゴンド酸の工業生産は、通常、ホホバオイルなどの天然源からの抽出と精製によって行われます。 オイルは、鹸化などのプロセスにかけられ、アルカリで処理して石鹸とグリセリンを生成します。 その後、脂肪酸を分離して精製することで、ゴンド酸が得られます .
化学反応の分析
反応の種類
ゴンド酸は、以下の反応を含む様々な化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
酸化: エポキシドとジオール.
還元: 飽和脂肪酸.
置換: ハロゲン化脂肪酸.
科学研究への応用
ゴンド酸は、科学研究において幅広い用途があります。
作用機序
ゴンド酸がその効果を発揮する機序には、細胞膜への組み込みが含まれ、そこで膜の流動性と機能に影響を与えます . ゴンド酸は、炎症性メディエーターの産生を調節し、炎症や癌に関与する経路を変化させる可能性があります . 血管内皮増殖因子(VEGF)経路などの分子経路を標的にします。この経路は、血管新生と創傷治癒において重要です .
類似の化合物との比較
ゴンド酸は、以下のような他の一価不飽和脂肪酸に似ています。
オレイン酸: オリーブオイルに含まれており、9番目の位置に二重結合を持っています.
エルカ酸: 菜種油に含まれており、13番目の位置に二重結合を持っています.
ネルボン酸: 種子油に含まれており、15番目の位置に二重結合を持っています.
独自性
ゴンド酸は、二重結合の位置が特定であるため、独自な物理的および化学的特性を持っています。 ホホバオイル中の存在や、スキンケアや化粧品への応用も、他の脂肪酸とは異なります .
類似化合物との比較
Gondoic acid is similar to other monounsaturated fatty acids such as:
Oleic acid: Found in olive oil, it has a double bond in the 9th position.
Erucic acid: Found in rapeseed oil, it has a double bond in the 13th position.
Nervonic acid: Found in seed oils, it has a double bond in the 15th position.
Uniqueness
Gondoic acid is unique due to its specific position of the double bond, which imparts distinct physical and chemical properties. Its presence in jojoba oil and its applications in skincare and cosmetics also set it apart from other fatty acids .
特性
IUPAC Name |
(Z)-icos-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHHVVYSMSWAG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970949 | |
| Record name | 11-cis-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5561-99-9 | |
| Record name | cis-11-Eicosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5561-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Eicosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gondoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11-cis-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GONDOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-11-eicosenoic acid?
A1: Cis-11-eicosenoic acid has the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol.
Q2: How is cis-11-eicosenoic acid characterized spectroscopically?
A2: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly used to identify and quantify cis-11-eicosenoic acid in various samples. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can be employed to determine the position of the double bond and acyl chain positions in triglycerides containing cis-11-eicosenoic acid. []
Q3: Is cis-11-eicosenoic acid stable under different storage conditions?
A3: While specific studies on the stability of pure cis-11-eicosenoic acid under various conditions are limited in the provided research, it is known that unsaturated fatty acids, in general, are susceptible to oxidation. [, ] Factors like temperature, light exposure, and the presence of antioxidants can influence stability.
Q4: Are there specific applications where the stability of cis-11-eicosenoic acid is crucial?
A4: The stability of cis-11-eicosenoic acid is essential in applications like food preservation and the formulation of cosmetics and pharmaceuticals. [, , ] Degradation due to oxidation can lead to undesirable changes in product quality, such as rancidity in oils or reduced efficacy in formulations.
Q5: What is the significance of cis-11-eicosenoic acid in natural rubber latex?
A5: Research suggests that lipids, including cis-11-eicosenoic acid, present in natural rubber latex contribute to its mechanical stability. The hydrolysis of long-chain fatty acids like cis-11-eicosenoic acid during storage is believed to enhance the mechanical stability time of the latex. []
Q6: How does cis-11-eicosenoic acid contribute to the properties of certain seed oils?
A6: Cis-11-eicosenoic acid, along with other fatty acids, contributes to the physicochemical properties of seed oils, influencing characteristics like viscosity, melting point, and oxidative stability. [, ] These properties determine the suitability of the oil for various applications, including edible oil production, biodiesel feedstock, and cosmetic formulations.
Q7: What is known about the antibacterial properties of cis-11-eicosenoic acid?
A7: While cis-11-eicosenoic acid itself has not been extensively studied for its antibacterial properties, research suggests that certain unsaturated fatty acids, particularly those found in the seed oil of Prunus japonica, including linoleic acid (which is structurally similar to cis-11-eicosenoic acid), exhibit anti-acne and antimicrobial properties. []
Q8: How is the content of cis-11-eicosenoic acid determined in various samples?
A8: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely employed technique to identify and quantify cis-11-eicosenoic acid in samples like seed oils, latex, and biological tissues. [, , , , , , , , , , , , , , , ] The fatty acid composition is typically analyzed after converting them to their corresponding methyl esters (FAMEs) for enhanced volatility during GC analysis. [, , , , , , , , , , , , , , , ]
Q9: Are there any specific considerations for the analytical method validation of cis-11-eicosenoic acid?
A9: Validation of analytical methods for cis-11-eicosenoic acid analysis should adhere to established guidelines for accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability, ensuring reliable and reproducible results. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

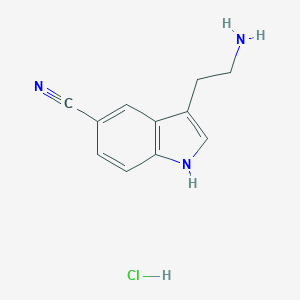


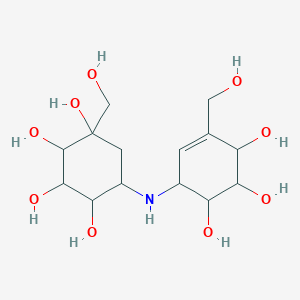
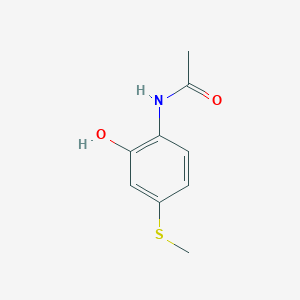
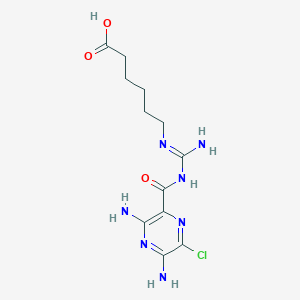

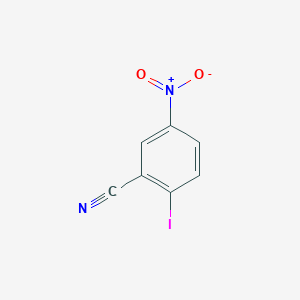
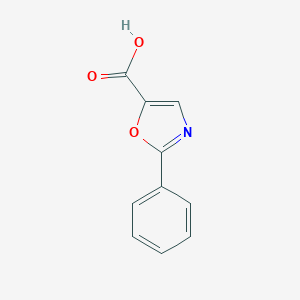
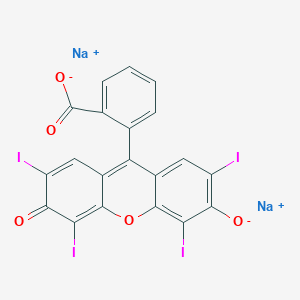
![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)
